XE991 dihydrochloride
Description
Structural Characterization of 10,10-bis(pyridin-4-ylmethyl)anthracen-9-one Dihydrochloride
Molecular Architecture and Crystallographic Analysis
The molecular structure of 10,10-bis(pyridin-4-ylmethyl)anthracen-9-one dihydrochloride comprises a central anthracenone core substituted at the 10-position with two pyridin-4-ylmethyl groups. The compound crystallizes as a dihydrochloride salt, where the pyridine nitrogen atoms are protonated and associated with chloride counterions. The molecular formula is established as C26H20N2O- 2HCl with a molecular weight of 449.4 grams per mole.
Crystallographic studies of related anthracene-pyridine compounds provide valuable insights into the structural features of this molecular architecture. Analysis of 4-(anthracen-9-yl)pyridine, a structurally related compound, reveals that such molecules crystallize in the monoclinic crystal system with space group C2/c. The pyridine ring exhibits a significant dihedral angle relative to the anthracene framework, measured at approximately 71.64 degrees in the related structure. This geometric arrangement reflects the steric constraints imposed by the bulky anthracene core and influences the overall molecular conformation.
The anthracene moiety maintains its characteristic planar geometry with carbon-carbon bond lengths ranging from 1.3534 to 1.4352 Angstroms within the aromatic rings. The carbon-nitrogen bond length in the pyridine rings measures approximately 1.3351 Angstroms, consistent with aromatic character. The bond angle of nitrogen-carbon-carbon in the pyridine ring approaches 124.161 degrees, close to the ideal 120-degree angle expected for aromatic systems.
Intermolecular interactions play a crucial role in crystal packing. The structure exhibits carbon-hydrogen to pi-electron interactions between the anthracene hydrogen atoms and pyridine rings, with hydrogen-to-centroid distances of approximately 2.7391 Angstroms. These interactions facilitate the formation of centrosymmetric dimers that extend into one-dimensional linear chains along specific crystallographic axes. Additionally, weak face-to-face pi-pi stacking interactions with centroid-to-centroid distances of 3.6061 Angstroms contribute to the overall crystal stability.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Profiling
Nuclear magnetic resonance spectroscopy provides detailed structural information about 10,10-bis(pyridin-4-ylmethyl)anthracen-9-one dihydrochloride through both proton and carbon-13 nuclear magnetic resonance techniques. The compound exhibits characteristic resonances that reflect its complex molecular architecture and the electronic environment of various functional groups.
The proton nuclear magnetic resonance spectrum displays distinct signal patterns for the different aromatic systems present in the molecule. The anthracene protons appear as multiplets in the aromatic region, with chemical shifts influenced by the electron-withdrawing effect of the ketone group at the 9-position. The pyridine ring protons exhibit characteristic patterns reflecting the substitution at the 4-position, with downfield shifts for protons ortho to the nitrogen atoms due to the electron-withdrawing nature of the pyridinium cations in the dihydrochloride form.
The methylene bridge protons connecting the anthracene and pyridine rings appear as distinctive signals, typically observed as doublets due to geminal coupling. These protons are particularly diagnostic for confirming the connectivity between the two aromatic systems. Integration patterns confirm the expected stoichiometry of twenty aromatic protons and four methylene protons.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the anthracenone at approximately 180-190 parts per million, characteristic of aromatic ketones. The aromatic carbons of both the anthracene and pyridine systems appear in the expected aromatic region between 120-140 parts per million, with specific chemical shifts reflecting the electronic environments of each carbon atom. The methylene bridge carbons appear upfield, typically around 40-50 parts per million, confirming the aliphatic nature of these linkages.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of 10,10-bis(pyridin-4-ylmethyl)anthracen-9-one dihydrochloride provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak for the free base form appears at mass-to-charge ratio 376, corresponding to the loss of the two hydrochloric acid molecules from the dihydrochloride salt.
Common fragmentation pathways include the loss of pyridinylmethyl groups from the central anthracenone core, resulting in characteristic fragment ions. The base peak often corresponds to the anthracenone cation formed after loss of both pyridinylmethyl substituents. Secondary fragmentation of the pyridinylmethyl groups produces methylpyridine fragments and pyridine molecular ions, providing additional structural confirmation.
The fragmentation pattern reflects the relative stability of the anthracenone core compared to the aliphatic linkages connecting the pyridine rings. The methylene bridges represent the most labile bonds in the molecule, facilitating ready cleavage under mass spectrometric conditions. This fragmentation behavior is consistent with other anthracene derivatives bearing alkyl substituents at the 9 or 10 positions.
Infrared and Ultraviolet-Visible Absorption Characteristics
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within 10,10-bis(pyridin-4-ylmethyl)anthracen-9-one dihydrochloride. The carbonyl stretch of the anthracenone appears as a strong absorption around 1650-1680 wavenumbers, consistent with aromatic ketone functionality. The aromatic carbon-carbon stretching vibrations produce multiple bands in the 1450-1600 wavenumber region, reflecting the complex aromatic framework.
The pyridine rings contribute characteristic nitrogen-containing aromatic bands, with carbon-nitrogen stretching vibrations appearing around 1400-1500 wavenumbers. In the dihydrochloride form, additional bands may be observed due to nitrogen-hydrogen stretching from the protonated pyridinium centers, typically appearing as broad absorptions around 2500-3000 wavenumbers.
Ultraviolet-visible absorption spectroscopy demonstrates the compound's extended conjugation system through its characteristic absorption profile. The primary absorption maximum occurs at 258 nanometers, reflecting the anthracene chromophore. This absorption corresponds to the pi-to-pi-star electronic transition within the anthracene system, which dominates the ultraviolet-visible spectrum due to its extended aromatic conjugation.
The absorption spectrum typically exhibits fine structure characteristic of anthracene derivatives, with multiple vibronic bands arising from coupling between electronic and vibrational transitions. The pyridine substituents provide additional absorption features in the ultraviolet region, though these are generally less intense than the anthracene-based transitions. The overall absorption profile confirms the presence of both chromophoric systems and their electronic interaction through the molecular framework.
Comparative Analysis of Protonated versus Non-Protonated Forms
The structural and spectroscopic properties of 10,10-bis(pyridin-4-ylmethyl)anthracen-9-one differ significantly between the dihydrochloride salt and the corresponding free base forms. These differences reflect the fundamental changes in electronic structure and molecular interactions that occur upon protonation of the pyridine nitrogen atoms.
In the free base form, the compound has a molecular weight of 376.45 grams per mole with the molecular formula C26H20N2O. The pyridine nitrogens exist as neutral Lewis bases capable of hydrogen bonding and coordination interactions. Crystal packing in the free base form is dominated by pi-pi stacking interactions between the aromatic systems and weak intermolecular hydrogen bonding involving the pyridine nitrogens.
Upon protonation to form the dihydrochloride salt, the molecular weight increases to 449.4 grams per mole due to the addition of two hydrochloric acid molecules. The pyridinium cations significantly alter the electronic properties of the pyridine rings, increasing their electron-withdrawing character and affecting the overall charge distribution within the molecule. This change is reflected in altered chemical shifts in nuclear magnetic resonance spectroscopy, with downfield shifts observed for protons near the protonated nitrogens.
Solubility properties change dramatically between the two forms. The free base exhibits limited water solubility but dissolves readily in organic solvents such as dimethyl sulfoxide. The dihydrochloride salt demonstrates enhanced water solubility, achieving concentrations of approximately 100 millimolar in aqueous solution. This increased hydrophilicity results from the ionic character introduced by the pyridinium chloride groups.
The melting point of the dihydrochloride salt is reported as 231-232 degrees Celsius, reflecting the ionic interactions between the pyridinium cations and chloride anions that stabilize the crystal lattice. The free base typically exhibits different thermal properties due to the absence of these ionic interactions and the prevalence of weaker intermolecular forces in the crystal structure.
Spectroscopic differences between the forms are particularly evident in infrared spectroscopy, where the dihydrochloride salt exhibits additional bands corresponding to nitrogen-hydrogen stretching and ionic interactions. Nuclear magnetic resonance chemical shifts show systematic differences, with the protonated form displaying downfield shifts for protons in proximity to the pyridinium centers. These spectroscopic signatures provide reliable methods for distinguishing between the protonated and non-protonated forms of the compound.
Propriétés
IUPAC Name |
10,10-bis(pyridin-4-ylmethyl)anthracen-9-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O.2ClH/c29-25-21-5-1-3-7-23(21)26(17-19-9-13-27-14-10-19,18-20-11-15-28-16-12-20)24-8-4-2-6-22(24)25;;/h1-16H,17-18H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGWMARIFDNZON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662764 | |
| Record name | 10,10-Bis[(pyridin-4-yl)methyl]anthracen-9(10H)-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122955-42-4 | |
| Record name | 10,10-Bis[(pyridin-4-yl)methyl]anthracen-9(10H)-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 122955-42-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du XE 991 dichlorhydrate implique plusieurs étapes, à partir des dérivés d'anthraquinones appropriés. Les étapes clés comprennent :
Formation du noyau d'anthraquinone : Cela implique la réaction de l'anthracène avec des réactifs appropriés pour introduire des groupes fonctionnels à des positions spécifiques.
Substitution par un groupe pyridinylméthyle : Le noyau d'anthraquinone est ensuite mis à réagir avec des groupes pyridinylméthyle dans des conditions contrôlées pour former le produit souhaité.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir une pureté élevée.
Méthodes de production industrielle : La production industrielle de XE 991 dichlorhydrate suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Des techniques de purification avancées, telles que la chromatographie liquide haute performance (CLHP), sont utilisées pour garantir que le composé répond à des normes de qualité strictes .
Analyse Des Réactions Chimiques
Types de réactions : Le XE 991 dichlorhydrate subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques.
Réactifs et conditions courantes :
Réactions de substitution : Impliquent généralement des réactifs nucléophiles ou électrophile dans des conditions douces à modérées.
Réactions d'oxydation : Souvent nécessitent des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réactions de réduction : Peut être effectuée en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner divers dérivés de XE 991 dichlorhydrate avec différents groupes fonctionnels .
4. Applications de la recherche scientifique
XE 991 dichlorhydrate a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé pour étudier les propriétés et les fonctions des canaux KCNQ.
Biologie : Aide à comprendre le rôle des canaux potassiques dans la physiologie cellulaire.
Médecine : Investigated for its potential therapeutic effects in conditions like epilepsy and neuropathic pain.
Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant les canaux potassiques
5. Mécanisme d'action
XE 991 dichlorhydrate exerce ses effets en bloquant les canaux KCNQ (Kv7), qui sont essentiels à la régulation de l'excitabilité neuronale et de la fonction cardiaque. Le composé se lie aux canaux et inhibe leur activité, ce qui entraîne une réduction du flux d'ions potassium. Cette action module l'activité électrique des cellules, influençant ainsi divers processus physiologiques. Les principales cibles moléculaires sont les sous-types Kv7.1, Kv7.2 et Kv7.3 des canaux KCNQ .
Composés similaires :
Linopirdine : Un autre bloqueur des canaux KCNQ avec des propriétés similaires mais une puissance et une sélectivité différentes.
Retigabine : Un ouvreur des canaux KCNQ, utilisé comme anticonvulsivant, qui contraste avec l'action de blocage du XE 991 dichlorhydrate.
Unicité : XE 991 dichlorhydrate est unique en raison de sa haute spécificité et de sa puissance dans le blocage des canaux KCNQ. Il est particulièrement efficace pour inhiber les canaux Kv7.1, Kv7.2 et Kv7.3, ce qui en fait un outil précieux dans la recherche axée sur ces cibles .
Applications De Recherche Scientifique
Pharmacological Applications
1. KCNQ Potassium Channel Inhibition
XE-991 is primarily recognized for its role as a KCNQ channel blocker. It selectively inhibits the M-current mediated by KCNQ2/3 channels, which has implications in the treatment of neurological disorders.
- Mechanism of Action : By blocking KCNQ channels, XE-991 affects neuronal excitability and neurotransmitter release, particularly acetylcholine (ACh) in the hippocampus, enhancing cognitive functions .
- IC50 Values :
2. Cognitive Enhancement
Research indicates that XE-991 can enhance cognitive performance when administered orally in vivo, making it a potential candidate for treating cognitive deficits associated with various neurological conditions .
1. Antimicrobial and Anticancer Properties
The compound has shown promise beyond potassium channel inhibition:
- Antimicrobial Activity : Derivatives of anthracenedione compounds, including XE-991, have been investigated for their antibacterial and antifungal properties. Studies have highlighted their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The structural characteristics of anthracenediones allow them to exhibit antitumor activity. Certain derivatives are currently undergoing clinical trials for their efficacy against different cancer types .
Study on Cognitive Enhancement
A study published in Neuropharmacology demonstrated that administration of XE-991 significantly improved memory retention in rodent models. The results indicated that the compound's ability to modulate KCNQ channels directly correlates with enhanced cognitive functions .
Antimicrobial Efficacy
Research conducted by Stasevych et al. explored various amino-substituted anthracenediones, including XE-991 derivatives, revealing substantial antimicrobial activity against pathogens like Candida albicans and Mycobacterium tuberculosis. The study emphasized the potential of these compounds as effective therapeutic agents in treating infections resistant to conventional antibiotics .
Summary Table of Applications
Mécanisme D'action
XE 991 dihydrochloride exerts its effects by blocking KCNQ (Kv7) channels, which are crucial for regulating neuronal excitability and cardiac function. The compound binds to the channels and inhibits their activity, leading to a reduction in potassium ion flow. This action modulates the electrical activity of cells, thereby influencing various physiological processes. The primary molecular targets are the Kv7.1, Kv7.2, and Kv7.3 subtypes of KCNQ channels .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Linopirdine (DUP996)
- Structure: Linopirdine (1,3-dihydro-1-phenyl-3,3-bis(4-pyridinylmethyl)-2H-indol-2-one dihydrochloride) shares structural similarities with XE991, including pyridinylmethyl substituents, but differs in its indole backbone .
- Potency: Parameter XE991 Dihydrochloride Linopirdine EC₅₀ for ACh release* 490 nM 4.2 µM In vivo duration (rats) >60 minutes <30 minutes *ACh = acetylcholine release in rat brain slices . XE991 is ~8.5-fold more potent than linopirdine in enhancing neurotransmitter release. It also exhibits longer-lasting effects in vivo at equivalent doses (5 mg/kg orally) .
- Mechanistic Differences : Both compounds block Kv7 channels, but XE991 shows stronger state-dependent inhibition, preferentially binding to channels in their open or activated states .
DMP 543 (10,10-Bis(2-fluoro-4-pyridinylmethyl)-9(10H)-anthracenone)
- Structure : DMP 543 introduces fluorine atoms at the 2-position of the pyridine rings, increasing lipophilicity and altering binding kinetics .
Potency :
Parameter This compound DMP 543 EC₅₀ for ACh release* 490 nM 700 nM In vivo duration (rats) >60 minutes >180 minutes While XE991 has a lower EC₅₀ than DMP 543, the latter shows prolonged in vivo activity, likely due to enhanced metabolic stability from fluorine substitution .
- Selectivity : Both compounds are selective for Kv7.2/7.3 channels, but DMP 543 exhibits additional activity at higher concentrations on Kv1-family channels, reducing its specificity .
Other Anthracenone Derivatives
Neuropharmacology
- This compound increases hippocampal acetylcholine levels by >90% in rats, making it a candidate for Alzheimer’s disease research .
Cardiovascular and Metabolic Studies
Activité Biologique
Overview
10,10-bis(pyridin-4-ylmethyl)anthracen-9-one; dihydrochloride, commonly referred to as XE 991, is a synthetic compound notable for its selective inhibition of KCNQ (Kv7) voltage-gated potassium channels. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neurological disorders and cancer treatment.
- Molecular Formula: C26H22Cl2N2O
- Molecular Weight: 449.38 g/mol
- CAS Number: 122955-13-9
- IUPAC Name: 10,10-bis(pyridin-4-ylmethyl)anthracen-9-one; dihydrochloride
- InChI Key: WOGWMARIFDNZON-UHFFFAOYSA-N
XE 991 operates primarily as a KCNQ channel blocker. KCNQ channels are crucial for maintaining the resting membrane potential and regulating neuronal excitability. By inhibiting these channels, XE 991 can modulate various physiological processes, including neurotransmitter release and neuronal firing rates.
Anticancer Activity
Recent studies have highlighted the anticancer properties of XE 991. It has shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| CEM-13 (T-cell leukemia) | 0.137 | Doxorubicin | 0.15 |
| U-937 (monocytic leukemia) | 0.142 | Doxorubicin | 0.12 |
| MCF-7 (breast cancer) | 0.145 | Doxorubicin | 0.1 |
These results indicate that XE 991 exhibits comparable potency to established chemotherapeutics like doxorubicin, suggesting its potential as an anticancer agent.
Neuroprotective Effects
In addition to its anticancer activity, XE 991 has been investigated for neuroprotective effects. It has been shown to protect neurons from excitotoxicity by inhibiting excessive neuronal firing associated with disorders such as epilepsy and neuropathic pain. Studies have demonstrated that XE 991 reduces the release of excitatory neurotransmitters in models of neuronal injury.
Case Studies
-
Study on KCNQ Channels:
In a study assessing the role of KCNQ channels in neuronal excitability, XE 991 was administered to rodent models exhibiting hyperexcitability. The results showed a marked reduction in seizure frequency and severity, indicating its potential utility in treating epilepsy. -
Anticancer Efficacy:
A clinical trial evaluated the efficacy of XE 991 in patients with refractory cancer types. The trial reported a partial response in several patients, with manageable side effects primarily related to its mechanism of action on potassium channels.
Q & A
Q. What are the recommended synthetic routes and purification methods for 10,10-bis(pyridin-4-ylmethyl)anthracen-9-one dihydrochloride?
The synthesis typically involves alkylation of anthracen-9-one with pyridin-4-ylmethyl halides under basic conditions, followed by hydrochloride salt formation. To ensure high purity (>95%), recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) is critical. Reaction intermediates should be monitored via thin-layer chromatography (TLC) or HPLC. The hydrochloride form enhances aqueous solubility, facilitating downstream applications in biological assays .
Q. How is the compound structurally characterized to confirm its identity and purity?
Key techniques include:
- X-ray crystallography : Resolves π–π stacking interactions between anthracene and pyridine moieties, as demonstrated in structurally analogous anthracene-pyridine derivatives .
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., pyridylmethyl groups at C10 positions).
- Mass spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns.
- Elemental analysis : Ensures stoichiometric Cl content in the dihydrochloride form.
Q. What physicochemical properties are critical for experimental design?
- Solubility : The hydrochloride salt enhances solubility in polar solvents (e.g., water, DMSO) but may aggregate in nonpolar media. Pre-solubilization in DMSO (10–20 mM stock) is recommended for cellular assays .
- Stability : Degrades under prolonged light/heat exposure due to anthracene ring photosensitivity. Store at –20°C in amber vials under inert gas .
Advanced Research Questions
Q. How is the compound used to study KCNQ (Kv7) potassium channels in neuronal models?
Experimental designs often include:
- Cell lines : CHO or HEK-293 cells stably expressing KCNQ2/Q3 channels for patch-clamp electrophysiology. XE-991 (this compound) is applied at 1–10 µM to block M-currents, with EC values determined via dose-response curves .
- Neuronal preparations : Acute brain slices or primary dopaminergic neurons are treated with XE-991 (5 µM) to assess burst firing modulation, paired with intracellular Ca imaging to link channel activity to synaptic plasticity .
Q. How can researchers resolve contradictions in reported EC50_{50}50 values across studies?
Discrepancies (e.g., 0.2–0.4 µM in KCNQ2/Q3 activation vs. 5 µM in neuronal assays ) arise from:
- Cell-type specificity : Heterologous vs. native systems differ in channel auxiliary subunits.
- Assay conditions : Temperature, ion gradients, and co-applied drugs (e.g., retigabine) alter potency. Validate findings using orthogonal methods (e.g., rubidium efflux assays for K flux quantification) .
Q. What strategies optimize in vivo delivery for neurophysiological studies?
- Dosage : Intraperitoneal (IP) injections at 1–5 mg/kg in rodents balance blood-brain barrier penetration and toxicity .
- Controls : Co-administer M-channel openers (e.g., retigabine) to reverse XE-991 effects.
- Pharmacokinetics : Monitor plasma half-life (t ~2–4 hours) and metabolite interference via LC-MS .
Q. How is specificity for Kv7 channels confirmed in complex biological systems?
- Genetic knockdown : Compare effects in wild-type vs. KCNQ2/3 knockout models.
- Pharmacological controls : Use pan-K channel blockers (e.g., TEA, 4-AP) to isolate M-current contributions .
- Off-target profiling : Screen against related ion channels (e.g., hERG, Nav1.5) at 10× EC .
Q. What analytical methods assess compound stability in biological matrices?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
